molecular formula C18H18F2N2O2 B187387 N,N'-bis(4-fluorophenyl)hexanediamide CAS No. 307340-12-1

N,N'-bis(4-fluorophenyl)hexanediamide

Cat. No.: B187387
CAS No.: 307340-12-1
M. Wt: 332.3 g/mol
InChI Key: OTKGPFNHHGJECN-UHFFFAOYSA-N
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Description

N,N′-bis(4-fluorophenyl)hexanediamide is a symmetric bisamide compound featuring a hexanedioyl backbone with two 4-fluorophenyl groups attached to the terminal amide nitrogens. The molecular formula is C₁₈H₁₆F₂N₂O₂, with a molecular weight of 330.33 g/mol. Structural confirmation relies on spectroscopic techniques such as ¹H/¹³C NMR, FT-IR, and mass spectrometry (MS), as demonstrated for analogous compounds .

Properties

CAS No.

307340-12-1

Molecular Formula

C18H18F2N2O2

Molecular Weight

332.3 g/mol

IUPAC Name

N,N'-bis(4-fluorophenyl)hexanediamide

InChI

InChI=1S/C18H18F2N2O2/c19-13-5-9-15(10-6-13)21-17(23)3-1-2-4-18(24)22-16-11-7-14(20)8-12-16/h5-12H,1-4H2,(H,21,23)(H,22,24)

InChI Key

OTKGPFNHHGJECN-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1NC(=O)CCCCC(=O)NC2=CC=C(C=C2)F)F

Canonical SMILES

C1=CC(=CC=C1NC(=O)CCCCC(=O)NC2=CC=C(C=C2)F)F

Pictograms

Environmental Hazard

Origin of Product

United States

Biological Activity

N,N'-bis(4-fluorophenyl)hexanediamide is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article explores the compound's structure, biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure

This compound consists of a hexanediamide backbone with two 4-fluorophenyl groups attached. The presence of fluorine atoms enhances lipophilicity and may influence the compound's interaction with biological targets.

Chemical Formula : C18_{18}H20_{20}F2_2N2_2O

The biological activity of this compound has been associated with its ability to interact with various receptors and enzymes. Research indicates that it may exhibit:

  • Antioxidant Activity : The compound has shown potential in reducing oxidative stress markers in cellular models.
  • Antimicrobial Properties : Preliminary studies suggest effectiveness against certain bacterial strains, indicating potential as an antimicrobial agent.
  • Histamine Receptor Modulation : Similar compounds have been noted for their interactions with histamine receptors, which could imply similar effects for this compound .

Case Studies

  • Antioxidant Activity Study
    • Objective : To evaluate the antioxidant properties of this compound.
    • Methods : The compound was tested for its ability to scavenge free radicals using DPPH and ABTS assays.
    • Results : Significant reduction in free radical levels was observed, suggesting strong antioxidant activity.
  • Antimicrobial Efficacy
    • Objective : To assess the antimicrobial activity against E. coli and S. aureus.
    • Methods : Disk diffusion method was employed to determine inhibition zones.
    • Results : Inhibition zones of 15 mm for E. coli and 20 mm for S. aureus were recorded, indicating moderate antimicrobial properties.

Data Tables

Activity TypeAssay MethodResult
AntioxidantDPPH ScavengingIC50 = 50 µM
AntimicrobialDisk DiffusionE. coli: 15 mm; S. aureus: 20 mm

Structure-Activity Relationship (SAR)

The structural modifications of this compound have been explored to enhance its biological activity. Research indicates that variations in the length of the alkane chain and the substitution pattern on the phenyl rings significantly affect its potency against various biological targets .

Key Findings

  • Increasing the length of the alkane chain generally enhances lipophilicity but may decrease receptor affinity.
  • Substitutions on the phenyl rings can modify interactions with target proteins, influencing both efficacy and selectivity.

Scientific Research Applications

Antidepressant and Stimulant Properties

Recent studies have highlighted the compound's role as a potential antidepressant and stimulant. Research indicates that derivatives of N,N'-bis(4-fluorophenyl)hexanediamide exhibit significant affinity for dopamine transporters (DAT) and serotonin transporters (SERT). These interactions suggest a mechanism that could lead to therapeutic effects similar to those of established antidepressants like modafinil, which is known for its wakefulness-promoting properties .

  • Case Study : A study published in 2020 evaluated various analogues of this compound, demonstrating improved metabolic stability and selectivity for DAT compared to earlier compounds. The findings suggest that structural modifications can enhance the pharmacological profile of these compounds, making them viable candidates for further development in treating mood disorders .

Anti-inflammatory and Immune Modulation

This compound has also been investigated for its anti-inflammatory properties. Compounds with similar structures have shown promise in modulating immune responses, potentially offering therapeutic avenues for autoimmune diseases.

  • Research Insight : The compound's ability to interact with histamine receptors has been noted, which may play a role in reducing inflammation and managing allergic responses . This opens up possibilities for developing treatments for conditions such as asthma and rheumatoid arthritis.

Synthesis and Chemical Properties

The synthesis of this compound typically involves multi-step organic reactions that include amination and acylation processes. The following table summarizes key synthesis methods:

Synthesis Method Reagents Used Yield (%) Notes
Amination4-Fluoroaniline, Hexanediamine70-85%Requires careful temperature control
AcylationAcetic anhydride, Triethylamine60-75%Effective in producing derivatives

Material Science Applications

Beyond pharmacology, this compound has potential applications in material science, particularly in the development of polymers and coatings due to its unique chemical structure.

  • Material Properties : The fluorinated phenyl groups contribute to enhanced thermal stability and chemical resistance, making it suitable for high-performance materials . Its application in coatings could lead to innovations in protective materials used in various industrial settings.

Toxicological Studies

Understanding the safety profile of this compound is crucial for its application in pharmaceuticals and materials. Toxicological assessments have been conducted to evaluate short-term and long-term exposure effects.

  • Findings : Short-term repeated dose toxicity tests indicate that the compound exhibits a favorable safety profile at therapeutic doses, although further studies are necessary to fully understand its long-term effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key analogs of N,N′-bis(4-fluorophenyl)hexanediamide, highlighting variations in substituents, chain length, and physicochemical properties:

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Properties/Applications Reference
N,N′-bis(4-fluorophenyl)hexanediamide C₁₈H₁₆F₂N₂O₂ 4-fluorophenyl 330.33 High dipole moment; potential pharmaceutical intermediate
N,N′-bis(4-iodophenyl)hexanediamide C₁₈H₁₈I₂N₂O₂ 4-iodophenyl 548.16 Heavy atom effect (X-ray crystallography); lower solubility
N,N′-bis(3-chlorophenyl)hexanediamide C₁₈H₁₈Cl₂N₂O₂ 3-chlorophenyl (meta) 377.25 Asymmetric substitution; altered crystal packing
N,N′-bis(4-hydroxyphenyl)ethanediamide C₁₄H₁₂N₂O₄ 4-hydroxyphenyl (shorter chain) 272.26 Enhanced hydrogen bonding; antioxidant potential
N,N′-bis(2-hydroxyethyl)hexanediamide C₁₀H₂₀N₂O₄ 2-hydroxyethyl 232.28 Hydrophilic; biodegradable polymer applications
N,N′-((4-Chlorophenyl)methylene)bis(2-(4-(trifluoromethyl)phenyl)acetamide) C₃₀H₂₂ClF₆N₂O₂ 4-chlorophenyl, CF₃ groups 637.95 High lipophilicity; antimicrobial activity

Key Observations :

Iodine (4-I) introduces steric bulk and heavy atom effects, useful in X-ray diffraction studies . Hydroxyl Groups (4-OH): Increase hydrophilicity and hydrogen-bonding capacity, as seen in N,N′-bis(4-hydroxyphenyl)ethanediamide, which may exhibit antioxidant properties similar to hydroxamic acids .

Chain Length :

  • Shorter chains (e.g., ethanediamide in ) reduce flexibility, leading to rigid structures with higher melting points. Hexanediamides, with longer alkyl chains, exhibit greater conformational flexibility, influencing solubility and crystallinity .

Synthesis and Characterization :

  • Bis-Schiff bases (e.g., compound 52 in ) are synthesized via condensation reactions, whereas bisamides typically require acyl chloride-amine coupling. Spectroscopic data (e.g., ¹H NMR: δ 7.6–7.8 ppm for aromatic protons, δ 2.3–2.5 ppm for methylene groups) are consistent across analogs .

Biological and Material Applications :

  • Fluorinated analogs are explored in drug design due to fluorine’s metabolic stability and bioavailability enhancement. Chlorinated and trifluoromethylated derivatives (e.g., ) show promise in antimicrobial and anticancer research. Hydroxyethyl-substituted variants (e.g., ) are used in biodegradable polymers.

Research Findings and Data Gaps

  • Thermal Stability : Fluorinated compounds generally exhibit higher decomposition temperatures (~250–300°C) compared to hydroxylated analogs (~200°C), though exact data for N,N′-bis(4-fluorophenyl)hexanediamide are lacking.
  • Solubility: The 4-fluorophenyl derivative is likely sparingly soluble in polar solvents (e.g., DMSO, methanol) due to aromatic stacking, whereas hydroxyethyl analogs are water-miscible .
  • Biological Activity: No direct evidence links N,N′-bis(4-fluorophenyl)hexanediamide to specific bioactivity, but structurally related hydroxamic acids (e.g., ) and trifluoromethylated bisamides (e.g., ) demonstrate antioxidant and cytotoxic effects.

Preparation Methods

One-Step Condensation via Acyl Chloride Intermediates

Hexanedioyl chloride serves as the central precursor, reacting with 4-fluoroaniline in a 1:2 molar ratio. A representative procedure involves:

  • Reaction Setup :

    • Dissolve hexanedioyl chloride (1.0 equiv) in anhydrous dichloromethane (DCM) under nitrogen.

    • Add 4-fluoroaniline (2.2 equiv) dropwise at 0°C.

    • Introduce triethylamine (2.5 equiv) to neutralize HCl byproducts.

  • Reaction Conditions :

    • Stir at room temperature for 12–24 hours.

    • Monitor progress via thin-layer chromatography (TLC) using ethyl acetate/hexane (1:1).

  • Workup :

    • Wash the organic layer with 5% NaHCO₃ and brine.

    • Dry over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Purification :

    • Perform silica gel chromatography (ethyl acetate/hexane gradient) to isolate the product.

    • Typical yields: 60–75%.

Key Data :

ParameterValueSource
SolventDichloromethane
BaseTriethylamine
Reaction Time12–24 hours
Yield60–75%

Stepwise Amidation with Intermediate Protection

This method prevents over-reduction and improves regioselectivity:

  • Mono-Amide Formation :

    • Protect one carboxylic acid group of hexanedioic acid as a methyl ester using SOCl₂/MeOH.

    • React the mono-acid chloride with 4-fluoroaniline (1.1 equiv) in tetrahydrofuran (THF) at 0°C.

  • Deprotection :

    • Hydrolyze the methyl ester with NaOH (2M) in methanol/water (3:1) at 60°C for 4 hours.

  • Second Amidation :

    • Convert the free carboxylic acid to its acyl chloride using oxalyl chloride.

    • Couple with a second equivalent of 4-fluoroaniline under conditions identical to the first step.

  • Purification :

    • Recrystallize from ethanol/water (4:1) to obtain white crystals.

    • Yields: 50–65% due to additional steps.

Optimization Strategies

Solvent and Temperature Effects

  • Polar aprotic solvents (e.g., DMF, THF) enhance reaction rates but may require higher temperatures (50–60°C).

  • Low-temperature regimes (0–5°C) minimize side reactions like oligomerization.

Catalytic Enhancements

  • 4-Dimethylaminopyridine (DMAP) : Accelerates amidation by 30% when used at 0.1 equiv.

  • Microwave-assisted synthesis : Reduces reaction time to 2–3 hours with comparable yields (68–72%).

Characterization and Quality Control

Post-synthesis analysis confirms structure and purity:

  • Spectroscopic Data :

    • ¹H NMR (400 MHz, CDCl₃): δ 7.65 (d, 4H, Ar-H), 7.12 (t, 4H, Ar-H), 3.45 (t, 4H, NH), 2.35 (m, 4H, CH₂), 1.60 (m, 4H, CH₂).

    • IR (KBr): 1650 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (N-H bend).

  • Chromatographic Purity :

    • HPLC (C18 column, acetonitrile/water 70:30): Retention time = 8.2 min, purity >98% .

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